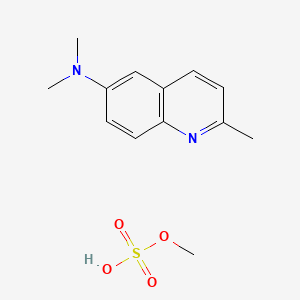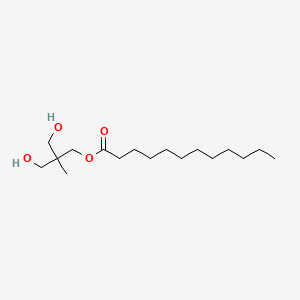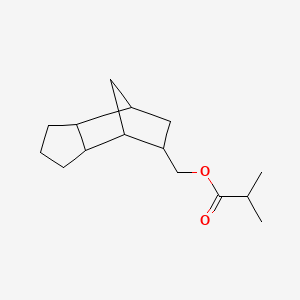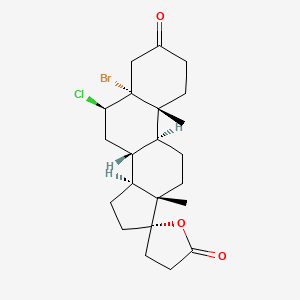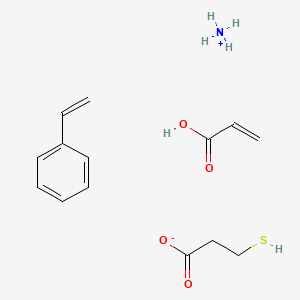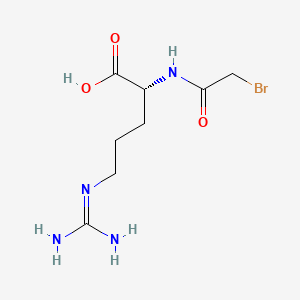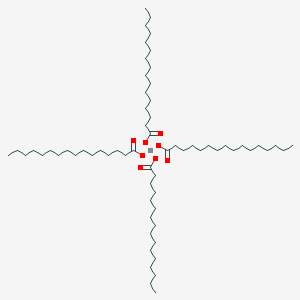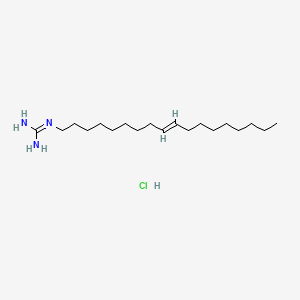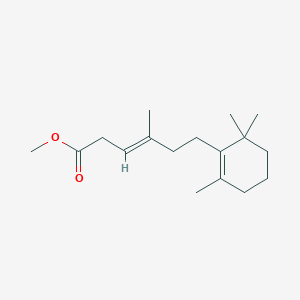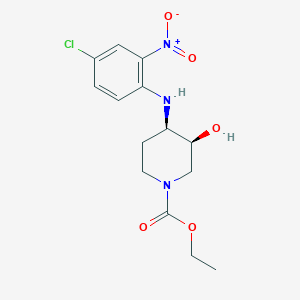
Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyl group and an ethyl ester, along with a 4-chloro-2-nitroaniline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Nitration: The process begins with the nitration of aniline to form 4-chloro-2-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Formation of Piperidine Derivative: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction involving appropriate precursors under controlled conditions.
Esterification: The final step is the esterification of the piperidine derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-2-nitroaniline derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylic acid.
科学研究应用
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.
4-Chloro-2-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.
4-Methyl-2-nitroaniline: Similar in structure but has a methyl group instead of a chloro group.
Uniqueness
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the piperidine ring and the ethyl ester group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
84682-25-7 |
|---|---|
分子式 |
C14H18ClN3O5 |
分子量 |
343.76 g/mol |
IUPAC 名称 |
ethyl (3S,4R)-4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O5/c1-2-23-14(20)17-6-5-11(13(19)8-17)16-10-4-3-9(15)7-12(10)18(21)22/h3-4,7,11,13,16,19H,2,5-6,8H2,1H3/t11-,13+/m1/s1 |
InChI 键 |
ZNRFAHRTOBFRME-YPMHNXCESA-N |
手性 SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


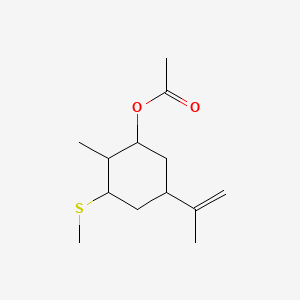
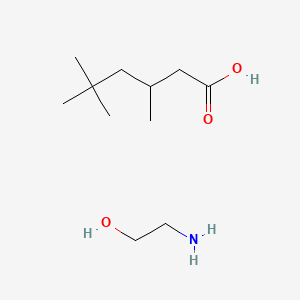

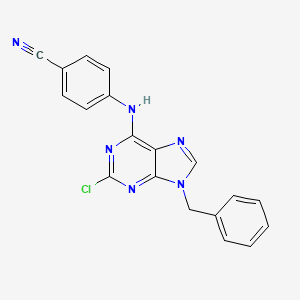
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
